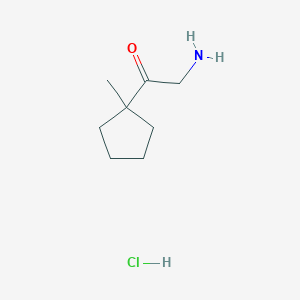
methyl 4-(difluoromethoxy)-2,6-difluorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(difluoromethoxy)-2,6-difluorobenzoate (MFDB) is a compound of the difluoromethoxybenzoic acid family that has recently been studied for its potential applications in a variety of scientific research fields. This compound has several unique properties that make it an attractive candidate for a variety of experiments.
Aplicaciones Científicas De Investigación
Methyl 4-(difluoromethoxy)-2,6-difluorobenzoate has been studied for potential uses in a variety of scientific research fields. It has been used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a potential inhibitor of enzymes. It has also been studied for its potential use as an anti-inflammatory agent and as an antioxidant. Additionally, this compound has been studied for its potential use in the treatment of cancer and other diseases.
Mecanismo De Acción
The mechanism of action of methyl 4-(difluoromethoxy)-2,6-difluorobenzoate is not yet fully understood. However, it is thought to act as an antioxidant by scavenging reactive oxygen species and inhibiting the production of pro-inflammatory cytokines. Additionally, it is believed to inhibit the activity of enzymes involved in the synthesis of prostaglandins, which are involved in inflammation.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on the biochemical and physiological processes of the human body. It has been found to inhibit the activity of enzymes involved in the synthesis of prostaglandins and to reduce inflammation. Additionally, it has been found to reduce oxidative stress and to protect against the damage caused by free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 4-(difluoromethoxy)-2,6-difluorobenzoate has several advantages for use in laboratory experiments. It is relatively stable and has a low melting point, making it easy to handle and store. Additionally, it is soluble in a variety of solvents, making it easy to use in a variety of experiments. However, it is toxic and should be handled with care.
Direcciones Futuras
There are several potential future directions for research on methyl 4-(difluoromethoxy)-2,6-difluorobenzoate. These include further studies on its potential use as an anti-inflammatory and antioxidant agent, as well as further studies on its potential use in the treatment of cancer and other diseases. Additionally, further studies on its potential use as a reagent in organic synthesis and as a catalyst in polymerization reactions could be conducted. Finally, further studies on its mechanism of action and its potential effects on biochemical and physiological processes could be conducted.
Métodos De Síntesis
Methyl 4-(difluoromethoxy)-2,6-difluorobenzoate can be synthesized through a variety of methods. The most common method is the reaction of difluoromethoxybenzoic acid with dimethyl sulfate in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction yields the desired product in high yields. Other methods have been developed to synthesize this compound, including the reaction of difluoromethoxybenzoic acid with methyl chloride in the presence of a base, or the reaction of difluoromethoxybenzoic acid with sodium borohydride in the presence of a base.
Propiedades
IUPAC Name |
methyl 4-(difluoromethoxy)-2,6-difluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O3/c1-15-8(14)7-5(10)2-4(3-6(7)11)16-9(12)13/h2-3,9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIADJSNCZRBSPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1F)OC(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

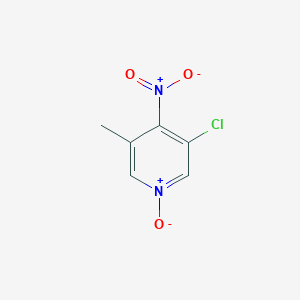

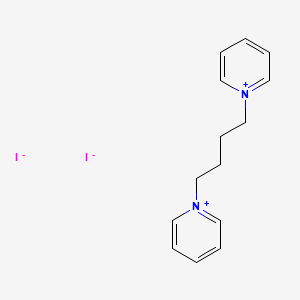
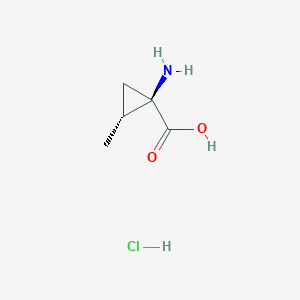
![3-{5-[(4-chloro-1H-indazol-5-yl)amino]-1,3,4-thiadiazol-2-yl}-1-methyl-1,2-dihydropyridin-2-one](/img/structure/B6602449.png)
![3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]propanoic acid](/img/structure/B6602454.png)
![3-[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-4-yl]propanoic acid](/img/structure/B6602462.png)
![3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]propanoic acid](/img/structure/B6602473.png)
![(2E)-3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]prop-2-enoic acid](/img/structure/B6602478.png)

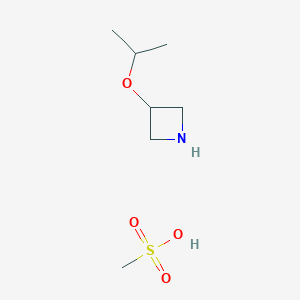
amine hydrochloride](/img/structure/B6602499.png)
